4-(6-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid
Overview
Description
4-(6-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid, also known as TQP, is a synthetic compound that has been studied for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-(6-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid is not fully understood, but it is believed to act through multiple pathways. In cancer cells, this compound inhibits the growth of cells by inducing cell cycle arrest and apoptosis. In neuroprotection, this compound reduces oxidative stress and inflammation by activating the Nrf2/ARE pathway and inhibiting the NF-κB signaling pathway. In anti-inflammatory therapy, this compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound inhibits the expression of genes involved in cell proliferation and survival. In neuroprotection, this compound increases the expression of genes involved in antioxidant defense and reduces the expression of genes involved in inflammation. In anti-inflammatory therapy, this compound reduces the production of pro-inflammatory cytokines and increases the production of anti-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(6-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid in lab experiments is its high potency and specificity. This compound has been shown to have a low toxicity profile and can be used at low concentrations. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of 4-(6-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid. One direction is to investigate its potential therapeutic applications in other fields, such as cardiovascular disease and diabetes. Another direction is to study its mechanism of action in more detail to identify potential targets for drug development. Additionally, the development of new synthesis methods for this compound could improve its solubility and make it more accessible for lab experiments.
Scientific Research Applications
4-(6-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid has been studied for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In neuroprotection, this compound has been shown to protect neurons from oxidative stress and reduce inflammation in the brain. In anti-inflammatory therapy, this compound has been shown to reduce inflammation in the lungs and intestines.
Properties
IUPAC Name |
4-(6-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO2/c27-25(28)18-14-12-17(13-15-18)23-21-10-5-9-20(21)22-11-4-8-19(24(22)26-23)16-6-2-1-3-7-16/h1-9,11-15,20-21,23,26H,10H2,(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOLLIIPTYWXJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=C(C=CC=C23)C4=CC=CC=C4)C5=CC=C(C=C5)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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